1-Bromo-3-(chloromethyl)-2,5-difluorobenzene
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Overview
Description
1-Bromo-3-(chloromethyl)-2,5-difluorobenzene is an organohalogen compound with the molecular formula C7H4BrClF2. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(chloromethyl)-2,5-difluorobenzene can be synthesized through several methods. One common approach involves the halogenation of a difluorobenzene derivative. The reaction typically uses bromine and chlorine sources under controlled conditions to achieve the desired substitution on the benzene ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity. Catalysts may be used to enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(chloromethyl)-2,5-difluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the halogenated benzene to less substituted derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or ammonia are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Major Products Formed:
- Substituted benzene derivatives with different functional groups depending on the reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-3-(chloromethyl)-2,5-difluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of halogenated benzene derivatives on biological systems.
Medicine: It serves as a precursor in the development of pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(chloromethyl)-2,5-difluorobenzene involves its interaction with nucleophiles or electrophiles in chemical reactions. The presence of halogen atoms makes the compound reactive towards various chemical species, facilitating substitution, oxidation, or reduction reactions. The molecular targets and pathways depend on the specific reaction and conditions used.
Comparison with Similar Compounds
1-Bromo-3-chloropropane: Another halogenated benzene derivative with similar reactivity.
1-Bromo-2,4-difluorobenzene: A compound with similar halogenation but different substitution pattern.
1-Chloro-2,5-difluorobenzene: A related compound with chlorine instead of bromine.
Uniqueness: 1-Bromo-3-(chloromethyl)-2,5-difluorobenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The combination of bromine, chlorine, and fluorine atoms on the benzene ring allows for diverse chemical transformations and applications.
Properties
CAS No. |
1159186-57-8 |
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Molecular Formula |
C7H4BrClF2 |
Molecular Weight |
241.46 g/mol |
IUPAC Name |
1-bromo-3-(chloromethyl)-2,5-difluorobenzene |
InChI |
InChI=1S/C7H4BrClF2/c8-6-2-5(10)1-4(3-9)7(6)11/h1-2H,3H2 |
InChI Key |
KINXRNLTTQXYMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CCl)F)Br)F |
Origin of Product |
United States |
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